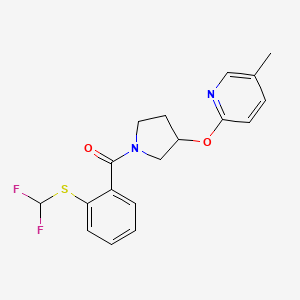

(2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2S/c1-12-6-7-16(21-10-12)24-13-8-9-22(11-13)17(23)14-4-2-3-5-15(14)25-18(19)20/h2-7,10,13,18H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOWGPHTLGKXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the difluoromethylthio group: This can be achieved by reacting a suitable thiol with a difluoromethylating agent under controlled conditions.

Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable catalyst.

Formation of the pyrrolidinyl group: The pyrrolidinyl group can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the pyridinyl group: The pyridinyl group can be attached via an etherification reaction, using a pyridinyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential as a therapeutic agent. Research has shown that similar compounds exhibit significant biological activity, including:

- Antimicrobial Activity : Compounds with difluoromethylthio groups have demonstrated effectiveness against various bacterial strains. For instance, studies on related pyridine derivatives have reported promising results against both Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : The incorporation of pyridine and thioether functionalities has been linked to enhanced antioxidant activities, making such compounds valuable in preventing oxidative stress-related diseases .

Agrochemicals

The unique properties of the compound may also lend themselves to applications in agriculture:

- Pesticidal Activity : Similar difluoromethyl compounds have been explored for their efficacy as insecticides and fungicides. Their ability to disrupt biological processes in pests could be harnessed for developing new agrochemical formulations .

- Plant Growth Regulators : The structural motifs present in the compound may influence plant growth and development, suggesting potential use as a growth regulator .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various thioether-containing compounds found that those with similar structures to (2-((difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to cell membrane disruption and interference with metabolic pathways.

Case Study 2: Pesticidal Applications

Research on related compounds demonstrated their effectiveness as insecticides against pests such as aphids and beetles. The study highlighted the importance of the difluoromethyl group in enhancing bioactivity while minimizing toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity, while the pyrrolidinyl and pyridinyl groups can interact with specific binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

*LogP values estimated via fragment-based methods.

Key Observations

The pyridinyloxy-pyrrolidine moiety may mimic adenosine triphosphate (ATP) binding in kinase targets, similar to fluorinated chromene derivatives in EGFR inhibitors .

Biological Relevance: Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) exhibit antioxidant activity via radical scavenging, but the target compound’s difluoromethylthio group may redirect reactivity toward thiol-containing enzymes . Pyrazole-thiophene hybrids (e.g., compound from ) show anticancer activity by intercalating DNA, suggesting the target’s pyrrolidinyl group could stabilize similar interactions.

Synthetic Challenges: The difluoromethylthio group requires specialized reagents (e.g., difluoromethyl sulfenyl chloride), unlike hydroxyl or methylthiophene groups synthesized via simpler alkylation . Stability under acidic/basic conditions may differ from chalcone derivatives, which undergo cyclization to flavones in ethanol/DMSO .

Computational Similarity Analysis

Using Morgan fingerprints and Tanimoto coefficients (Tc):

| Compound Pair | Tc (Similarity Score) | Notable Differences |

|---|---|---|

| Target vs. (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | 0.65 | Replacement of SCF₂H with SCH₃; pyridine vs. thiophene |

| Target vs. Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)...) | 0.48 | Chromene-pyrazole vs. pyridinyloxy-pyrrolidine |

| Target vs. 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone | 0.32 | Methanone vs. propenone backbone |

A Tc >0.6 indicates moderate similarity, suggesting the hydroxypyrrolidine-thiophene analogue () is the closest structural match.

Research Findings and Implications

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 1903062-27-0 , is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 364.4 g/mol . The structure features a difluoromethylthio group, a pyrrolidine moiety, and a pyridine derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1903062-27-0 |

| Molecular Formula | C18H18F2N2O2S |

| Molecular Weight | 364.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiparasitic Activity

Research has indicated that compounds with similar structures exhibit significant antiparasitic effects. For instance, in a study evaluating various compounds against Leishmania amazonensis , three out of 55 tested compounds showed promising activity with IC50 values below 10 µM . While specific data on our compound is limited, its structural analogs suggest potential efficacy against similar pathogens.

The proposed mechanism of action for compounds containing difluoromethyl groups often involves disruption of metabolic pathways in target organisms. For example, difluoromethylation has been shown to enhance the reactivity of certain nucleophiles, potentially leading to increased binding affinity to biological targets . This suggests that our compound may interact with key enzymes or receptors in pathogens, inhibiting their growth or survival.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar pharmacophores can exhibit selective toxicity toward trypanosomatid parasites. For example, a study reported that certain nucleoside analogues were highly active against Trypanosoma cruzi , showing IC50 values as low as 0.20 µM with high selectivity indices .

- In Vivo Efficacy : A related compound was tested in vivo in mouse models infected with T. cruzi. Treatment resulted in significant suppression of parasitemia and improved survival rates; however, long-term efficacy was limited due to parasite relapse post-treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Early studies suggest that modifications in the difluoromethyl group can influence metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.